molecular formula C8H9NS B14451788 2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene CAS No. 74641-39-7

2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene

Cat. No.: B14451788
CAS No.: 74641-39-7
M. Wt: 151.23 g/mol
InChI Key: ZSVJOTHGFCPBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene is a heterocyclic organic compound featuring an azirene ring substituted with a thiophene group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition of thioketones with diazo compounds. For instance, reactions of dihetaryl and aryl/hetaryl thioketones with diazoethane or 2-diazopropane at low temperatures (around -75°C) can yield azirene derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azirene ring to more stable structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the azirene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene or azirene rings.

Scientific Research Applications

2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene involves its interaction with molecular targets through its reactive azirene ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can disrupt normal cellular processes, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene is unique due to its azirene ring, which imparts distinct reactivity compared to other heterocycles like thiazoles. The combination of the azirene ring with the thiophene group also provides unique electronic properties, making it valuable for various applications in research and industry.

Properties

CAS No.

74641-39-7

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

2,2-dimethyl-3-thiophen-2-ylazirine

InChI

InChI=1S/C8H9NS/c1-8(2)7(9-8)6-4-3-5-10-6/h3-5H,1-2H3

InChI Key

ZSVJOTHGFCPBRY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N1)C2=CC=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.